Hexanoic acid, 6-methoxy-3-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-methoxy-3-oxo-, methyl ester is an organic compound with the molecular formula C8H14O4. It is a derivative of hexanoic acid, where the 6th carbon is substituted with a methoxy group and the 3rd carbon is substituted with an oxo group. This compound is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 6-methoxy-3-oxo-, methyl ester can be synthesized through the esterification of hexanoic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction typically occurs at elevated temperatures, around 130-140°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-methoxy-3-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted hexanoic acid esters.
Scientific Research Applications
Hexanoic acid, 6-methoxy-3-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of hexanoic acid, 6-methoxy-3-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then exert their effects through different biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Hexanoic acid, 6-methoxy-3-oxo-, methyl ester can be compared with other similar compounds such as:
Hexanoic acid, methyl ester: Lacks the methoxy and oxo groups, making it less reactive in certain chemical reactions.
Hexanoic acid, 3-oxo-, methyl ester: Similar structure but lacks the methoxy group, leading to different chemical properties and reactivity.
Hexanoic acid, 6-amino-6-oxo-, methyl ester: Contains an amino group instead of a methoxy group, resulting in different biological activities and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
143921-18-0 |
---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 6-methoxy-3-oxohexanoate |
InChI |
InChI=1S/C8H14O4/c1-11-5-3-4-7(9)6-8(10)12-2/h3-6H2,1-2H3 |
InChI Key |
HMDBIECVKGPYKI-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.